molecular formula C19H19NO3S B2882357 1-butyl-3-(phenylsulfonyl)quinolin-4(1H)-one CAS No. 899217-41-5

1-butyl-3-(phenylsulfonyl)quinolin-4(1H)-one

Cat. No.: B2882357
CAS No.: 899217-41-5
M. Wt: 341.43
InChI Key: VQUCRYIPUHLPRX-UHFFFAOYSA-N
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Description

1-butyl-3-(phenylsulfonyl)quinolin-4(1H)-one is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-butyl-3-(phenylsulfonyl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.

    Sulfonylation: The phenylsulfonyl group is introduced through sulfonylation reactions using phenylsulfonyl chloride in the presence of a base.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-butyl-3-(phenylsulfonyl)quinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or the sulfonyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-butyl-3-(phenylsulfonyl)quinolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Quinoline derivatives, including this compound, are being investigated for their anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It is used in the development of dyes, pigments, and other materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-butyl-3-(phenylsulfonyl)quinolin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and downstream signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

1-butyl-3-(phenylsulfonyl)quinolin-4(1H)-one can be compared with other quinoline derivatives such as:

    Chloroquine: Known for its antimalarial activity, chloroquine has a different substitution pattern on the quinoline core.

    Quinoline N-oxide: This compound has an oxidized nitrogen, leading to different chemical reactivity and biological activity.

    8-hydroxyquinoline: Known for its metal-chelating properties, this compound has a hydroxyl group at the 8-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-butylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-2-3-13-20-14-18(19(21)16-11-7-8-12-17(16)20)24(22,23)15-9-5-4-6-10-15/h4-12,14H,2-3,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUCRYIPUHLPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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